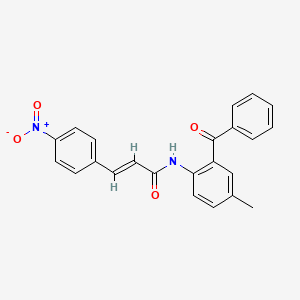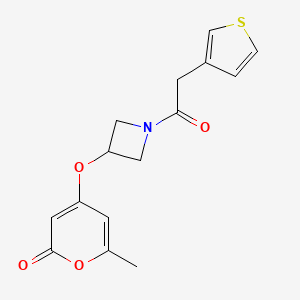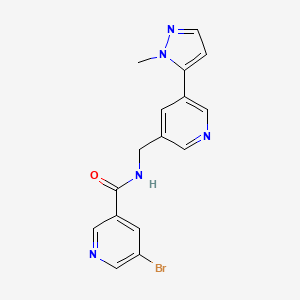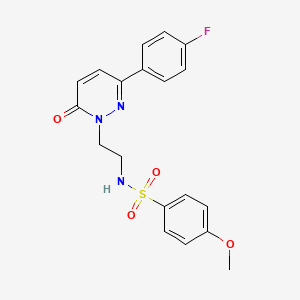
2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(tert-butyl)phenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide” is an organic compound with the chemical formula C13H26N2O2 and a CAS number of 534595-37-4 . It is also known as tert-Butyl (1-isopropylpiperidin-4-yl)carbaMate .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves dissolving isopropylpiperidine in benzene, adding tert-butyl formate to the solution, and heating the mixture. The product is then purified through crystallization or extraction .Molecular Structure Analysis
The molecular structure of this compound is based on its chemical formula, C13H26N2O2 . For a more detailed analysis of the molecular structure, it would be necessary to refer to professional chemical literature and safety data.Physical and Chemical Properties Analysis
This compound appears as a colorless to light yellow liquid. It has a melting point of approximately 20-30°C and a boiling point of approximately 250-260°C. Its density is approximately 0.96 g/mL. It is soluble in organic solvents such as ether, methanol, and chloroform .科学的研究の応用
Electrochemical Oxidation
Research by Richards and Evans (1977) explored the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives, highlighting the formation of phenoxy radicals and phenoxonium ions, which are pivotal in understanding the electrochemical properties of complex organic compounds including acetamide derivatives. This study lays the groundwork for the electrochemical analysis and application of similar compounds in various scientific fields (Richards & Evans, 1977).
Chemoselective Acetylation
Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, offering a green chemistry approach to synthesizing intermediates for antimalarial drugs. This research provides insight into the selective acetylation techniques that could be applied to the synthesis and modification of acetamide derivatives for medicinal purposes (Magadum & Yadav, 2018).
Pharmacological Applications
A study by Rani et al. (2016) on the Leuckart synthesis and pharmacological assessment of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, emphasizes the potential of acetamide derivatives in developing cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the medicinal chemistry applications of such compounds in creating new therapeutic agents (Rani et al., 2016).
Antioxidant Activities
Barclay, Edwards, and Vinqvist (1999) investigated the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol, providing insights into the radical scavenging mechanisms of phenolic compounds. This research is crucial for understanding the antioxidant properties of acetamide derivatives and their potential applications in material science and biology (Barclay, Edwards, & Vinqvist, 1999).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-16(2)23-12-10-17(11-13-23)14-22-20(24)15-25-19-8-6-18(7-9-19)21(3,4)5/h6-9,16-17H,10-15H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNFAPBATOHIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2921441.png)


![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)

![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)
